molecular formula C28H44O2 B13430845 Pre-doxercalciferol

Pre-doxercalciferol

Cat. No.: B13430845
M. Wt: 412.6 g/mol
InChI Key: TVRDOFYYUWHDKA-XIGPSTBKSA-N
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Description

Pre-doxercalciferol, also known as 1α-hydroxyergocalciferol, is a synthetic analog of ergocalciferol (vitamin D2). It is primarily used in the treatment of secondary hyperparathyroidism, particularly in patients with chronic kidney disease. This compound is a prodrug, meaning it requires metabolic activation to become biologically active .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pre-doxercalciferol involves the hydroxylation of ergocalciferol. This process typically requires specific catalysts and controlled reaction conditions to ensure the correct placement of the hydroxyl group at the 1α position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. The use of advanced technologies and equipment helps in maintaining the consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

Pre-doxercalciferol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The primary product formed from the oxidation of this compound is 1α,25-dihydroxyvitamin D2, which is the biologically active form of the compound. This product is crucial for its therapeutic effects .

Scientific Research Applications

Pre-doxercalciferol has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of vitamin D analogs.

    Biology: Investigated for its role in calcium homeostasis and bone metabolism.

    Medicine: Primarily used in the treatment of secondary hyperparathyroidism and metabolic bone diseases.

    Industry: Utilized in the formulation of supplements and pharmaceuticals

Mechanism of Action

Pre-doxercalciferol is a prodrug that is metabolized in the liver to form 1α,25-dihydroxyvitamin D2. This active form binds to vitamin D receptors in various tissues, regulating the absorption of calcium and phosphate from the intestine, reabsorption in the kidneys, and mobilization from bones. It also suppresses the synthesis and secretion of parathyroid hormone, thereby helping to manage secondary hyperparathyroidism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pre-doxercalciferol is unique in its specific hydroxylation at the 1α position, which allows it to be activated in the liver without the need for renal conversion. This makes it particularly useful for patients with compromised kidney function .

Properties

Molecular Formula

C28H44O2

Molecular Weight

412.6 g/mol

IUPAC Name

(3R)-5-[(Z)-2-[(7aS)-1-[(E,5S)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-4-ene-1,3-diol

InChI

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h8-12,18-20,24-27,29-30H,7,13-17H2,1-6H3/b10-9+,12-11-/t19-,20?,24?,25?,26?,27-,28+/m1/s1

InChI Key

TVRDOFYYUWHDKA-XIGPSTBKSA-N

Isomeric SMILES

CC1=C(CC(C[C@H]1O)O)/C=C\C2=CCC[C@@]3(C2CCC3C(C)/C=C/[C@@H](C)C(C)C)C

Canonical SMILES

CC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C

Origin of Product

United States

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